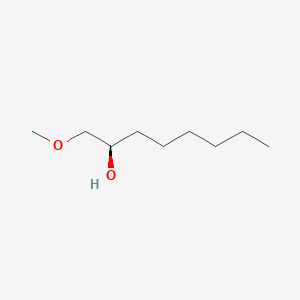
(2R)-1-Methoxyoctan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-Methoxyoctan-2-OL is an organic compound with the molecular formula C9H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Methoxyoctan-2-OL typically involves the reaction of octanal with methanol in the presence of a catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a solid acid catalyst. The reactants, octanal and methanol, are fed into the reactor, and the product is continuously collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-Methoxyoctan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-1-Methoxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (2R)-1-Methoxyoctane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: (2R)-1-Methoxyoctanoic acid
Reduction: (2R)-1-Methoxyoctane
Substitution: (2R)-1-Chlorooctane
Aplicaciones Científicas De Investigación
(2R)-1-Methoxyoctan-2-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used as a solvent and intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-1-Methoxyoctan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its chiral nature.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-Methoxyoctan-2-OL
- 1-Methoxyoctane
- 1-Octanol
Uniqueness
(2R)-1-Methoxyoctan-2-OL is unique due to its chiral nature, which allows it to interact differently with biological systems compared to its enantiomer, (2S)-1-Methoxyoctan-2-OL. This chirality can lead to different biological activities and properties, making it valuable in various applications.
Propiedades
Número CAS |
77495-67-1 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
(2R)-1-methoxyoctan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-9(10)8-11-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
Clave InChI |
WSSVWDSNMLWCDJ-SECBINFHSA-N |
SMILES isomérico |
CCCCCC[C@H](COC)O |
SMILES canónico |
CCCCCCC(COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


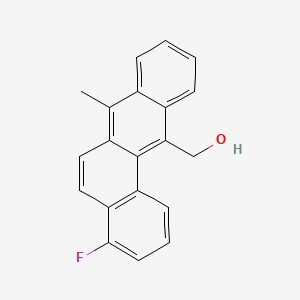

![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

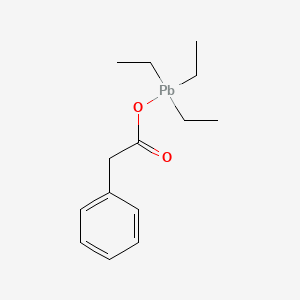
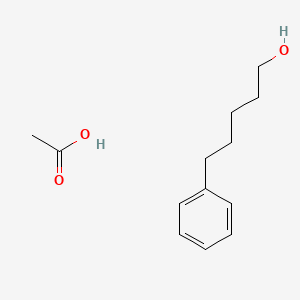
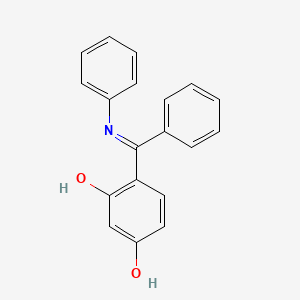
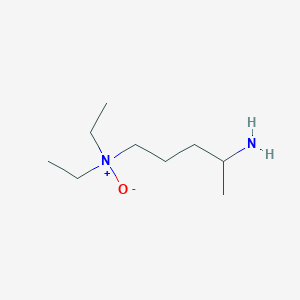
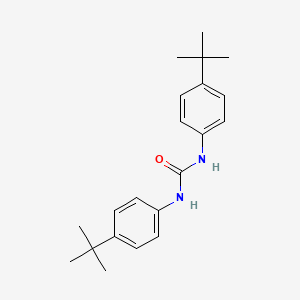
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)

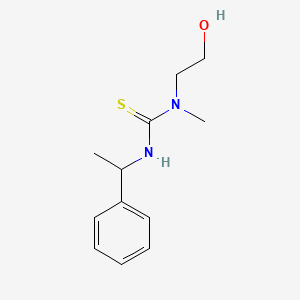
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
